3-(1-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
Description
3-(1-Naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a benzofuran-based compound featuring a naphthamide substituent at position 3 and an ethoxyphenyl carboxamide group at position 2. Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The naphthyl group in this compound introduces enhanced aromaticity and steric bulk, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4/c1-2-33-24-17-8-6-15-22(24)29-28(32)26-25(21-13-5-7-16-23(21)34-26)30-27(31)20-14-9-11-18-10-3-4-12-19(18)20/h3-17H,2H2,1H3,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQXQCCFVTTZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.
Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the ethoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
*Estimated based on structural similarity to .
- Naphthamido vs. Aliphatic/Aromatic Substituents : The naphthyl group in the target compound increases molecular weight and lipophilicity compared to the 2-ethylbutanamido group in or the benzimidazole in . This may enhance π-π stacking interactions but reduce aqueous solubility.
Physical Properties
- Melting Points : Benzimidazole derivatives in show melting points ranging from 161–227°C, influenced by substituent crystallinity. The target compound’s naphthyl group may elevate its melting point due to enhanced aromatic stacking.
- Purity : Analogous compounds like achieve >95% purity, suggesting the target compound can be synthesized to similar standards with optimized protocols.
Biological Activity
3-(1-naphthamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and antioxidant properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Benzofuran Core : Starting from suitable phenolic derivatives, cyclization reactions are employed.
- Substitution with Ethoxyphenyl Group : This is achieved via electrophilic aromatic substitution or coupling reactions.
The compound's IUPAC name is N-(2-ethoxyphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide, and its molecular formula is .
Neuroprotective Effects
Research has indicated that benzofuran derivatives exhibit significant neuroprotective effects. A study on related compounds demonstrated that certain derivatives protected against NMDA-induced excitotoxicity in neuronal cells, suggesting that modifications in their structure can enhance their efficacy .
Key Findings:
- Compounds with specific substitutions (e.g., -CH3 and -OH groups) showed marked neuroprotective actions comparable to well-known NMDA antagonists like memantine.
- The mechanism of action may involve the scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation .
Antioxidant Activity
The antioxidant properties of benzofuran derivatives have been explored extensively. The ability to scavenge free radicals and inhibit oxidative stress is crucial for neuroprotection. In vitro studies have shown that compounds similar to this compound can effectively reduce oxidative damage in neuronal cultures .
Hypolipidemic Effects
Another area of interest is the hypolipidemic activity of benzofuran derivatives. In animal models, certain compounds have demonstrated the ability to lower plasma triglycerides and cholesterol levels, indicating potential therapeutic applications for conditions like hyperlipidemia .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of benzofuran derivatives. The following table summarizes key structural features and their associated biological activities:
| Substitution Position | Substituent | Biological Activity |
|---|---|---|
| R1 (Benzofuran Core) | -CH3 | Enhanced neuroprotection |
| R2 (Benzofuran Core) | -OH | Antioxidant activity |
| R3 (Ethoxyphenyl Group) | -Ethoxy | Improved solubility and activity |
Case Studies
Several studies have evaluated the biological activities of benzofuran derivatives, including:
- Neuroprotective Screening : A series of synthesized derivatives were tested for neuroprotective effects against excitotoxicity, with some showing comparable efficacy to established drugs .
- Antioxidant Evaluation : Compounds were assessed for their ability to scavenge free radicals and inhibit lipid peroxidation in brain homogenates, revealing significant antioxidant potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
